molecular formula C8H19NO B13461063 7-(Methylamino)heptan-1-ol CAS No. 56188-26-2

7-(Methylamino)heptan-1-ol

Cat. No.: B13461063
CAS No.: 56188-26-2
M. Wt: 145.24 g/mol
InChI Key: PCHBEKKEZRNRFU-UHFFFAOYSA-N
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Description

7-(Methylamino)heptan-1-ol is an organic compound that belongs to the class of amines and alcohols It features a heptane backbone with a methylamino group attached to the seventh carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylamino)heptan-1-ol can be achieved through several methods. One common approach involves the reaction of 7-bromoheptan-1-ol with methylamine. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

7-Bromoheptan-1-ol+MethylamineThis compound+HBr\text{7-Bromoheptan-1-ol} + \text{Methylamine} \rightarrow \text{this compound} + \text{HBr} 7-Bromoheptan-1-ol+Methylamine→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Methylamino)heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7-(Methylamino)heptan-1-one.

    Reduction: Formation of 7-(Methylamino)heptane.

    Substitution: Formation of various substituted amines or alcohols depending on the reagents used.

Scientific Research Applications

7-(Methylamino)heptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Methylamino)heptan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(Amino)heptan-1-ol: Similar structure but lacks the methyl group on the amino group.

    7-(Dimethylamino)heptan-1-ol: Contains an additional methyl group on the amino group.

    7-(Ethylamino)heptan-1-ol: Features an ethyl group instead of a methyl group on the amino group.

Uniqueness

7-(Methylamino)heptan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

56188-26-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

7-(methylamino)heptan-1-ol

InChI

InChI=1S/C8H19NO/c1-9-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3

InChI Key

PCHBEKKEZRNRFU-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCCO

Origin of Product

United States

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